4-Pentyne-1-thiol
Overview
Description
4-Pentyne-1-thiol is an organic compound characterized by the presence of both an alkyne and a thiol functional group. Its molecular formula is C5H8S, and it is known for its distinctive sulfurous odor. The compound is part of the thiol-yne family, which is notable for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentyne-1-thiol can be synthesized through several methods, including:
Thiol-yne Click Chemistry: This method involves the radical-mediated addition of thiols to alkynes.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable alkyne precursor with a thiol group under basic conditions.
Industrial Production Methods
Industrial production of pent-4-yne-1-thiol often utilizes large-scale thiol-yne click reactions due to their efficiency and high yield. The reactions are typically carried out in solvent-free conditions or in environmentally benign media such as water .
Chemical Reactions Analysis
Types of Reactions
4-Pentyne-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions.
Substitution: The alkyne group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted alkynes.
Scientific Research Applications
4-Pentyne-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecular architectures through thiol-yne click chemistry.
Biology: Employed in the functionalization of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of pent-4-yne-1-thiol primarily involves radical-mediated reactions. The thiol group can form thiyl radicals, which then react with the alkyne group to form stable carbon-sulfur bonds. This step-growth mechanism leads to the formation of highly cross-linked networks with unique properties .
Comparison with Similar Compounds
Similar Compounds
Pent-4-yne-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
But-3-yne-1-thiol: Shorter carbon chain but similar functional groups.
Uniqueness
4-Pentyne-1-thiol is unique due to its combination of an alkyne and a thiol group, which provides it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo thiol-yne click reactions makes it particularly valuable in the synthesis of complex molecular structures and materials .
Properties
IUPAC Name |
pent-4-yne-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c1-2-3-4-5-6/h1,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNNFPMQXFHRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504064 | |
Record name | Pent-4-yne-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77213-88-8 | |
Record name | Pent-4-yne-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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